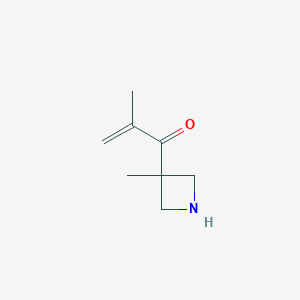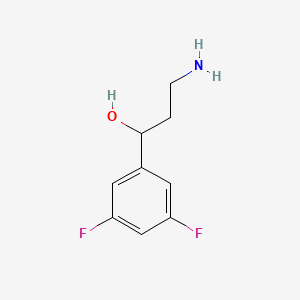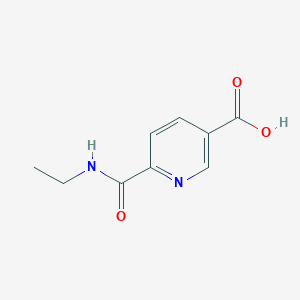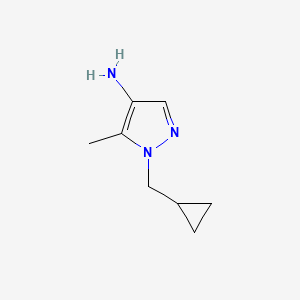![molecular formula C10H8OS2 B13160059 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13160059.png)
1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form the desired product. For instance, the reaction of 2-thiophenecarboxaldehyde with acetyl chloride in the presence of a base like pyridine can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods may vary depending on the scale and desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Industry: The compound can be used in the development of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The thiophene rings can participate in π-π interactions, hydrogen bonding, and other molecular interactions that influence its activity .
Vergleich Mit ähnlichen Verbindungen
1-(Thiophen-2-yl)ethan-1-one: A simpler thiophene derivative with one thiophene ring.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: A compound with a trifluoromethyl group and an ethanamine group attached to the thiophene ring[][3].
Thiophene-2-ethylamine: A thiophene derivative with an ethylamine group.
Uniqueness: 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one is unique due to its structure, featuring two thiophene rings connected via an ethanone group. This structure provides distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H8OS2 |
|---|---|
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
1-(3-thiophen-2-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H8OS2/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3 |
InChI-Schlüssel |
HKQUXXDCOLIQMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CS1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13159980.png)

![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)


![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)


![(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol](/img/structure/B13160037.png)


